3-Phenyl-3,4-dihydroisoquinoline-2(1H)-carbaldehyde
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Overview
Description
3-Phenyl-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3,4-dihydroisoquinoline-2(1H)-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3,4-dihydroisoquinoline-2(1H)-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: 3-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylic acid.
Reduction: 3-Phenyl-3,4-dihydroisoquinoline-2(1H)-methanol.
Substitution: Various substituted isoquinoline derivatives, depending on the substituent introduced.
Scientific Research Applications
3-Phenyl-3,4-dihydroisoquinoline-2(1H)-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Phenyl-3,4-dihydroisoquinoline-2(1H)-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Phenylisoquinoline: Lacks the dihydro and aldehyde functionalities.
3,4-Dihydroisoquinoline: Lacks the phenyl and aldehyde functionalities.
2-Phenylisoquinoline: Has the phenyl group at a different position.
Uniqueness
3-Phenyl-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is unique due to the presence of both the phenyl group and the aldehyde functionality, which can influence its reactivity and potential applications. This combination of structural features makes it a valuable compound for various synthetic and research purposes.
Properties
CAS No. |
146530-25-8 |
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Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-phenyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C16H15NO/c18-12-17-11-15-9-5-4-8-14(15)10-16(17)13-6-2-1-3-7-13/h1-9,12,16H,10-11H2 |
InChI Key |
LAPSQHDZLOJCSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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